1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid
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Overview
Description
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their presence in various natural products and biologically active molecules. This compound has a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol . It features a fused ring system consisting of a benzene ring and a pyridine ring, with a carboxylic acid group at the 7th position and a ketone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of isoquinoline with alkyl propiolates and CH-acids under mild reaction conditions . This method typically involves the formation of reactive zwitterionic intermediates, which then react with thiazolidin-2,4-dione to afford the desired product.
Another method involves the use of palladium-catalyzed cascade cyclization-coupling reactions of trisubstituted allenamides with arylboronic acids . This approach allows for the efficient synthesis of substituted 1,2-dihydroisoquinolines, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets and pathways. Isoquinoline compounds are known to inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to their biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally similar compound with a fused benzene and pyridine ring system.
Isoquinoline: The parent compound of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid.
1,2-Dihydroisoquinoline: A reduced form of isoquinoline with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a ketone group and a carboxylic acid group on the isoquinoline ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-5-4-7-2-3-8(11(14)15)6-9(7)10(12)13/h2-6H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEDTYXCCFHQCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191059 |
Source
|
Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-92-9 |
Source
|
Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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